4-Hydroxy-5-methyl-3-furanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Synthesis and Characterization:

4-Hydroxy-5-methylfuran-3(2H)-one, also known as toffee furanone, is a small organic molecule synthesized in various ways for research purposes. One common method involves the cyclization of levulinic acid under acidic conditions []. Researchers have also explored other methods like the Maillard reaction, which involves heating sugars and amino acids [].

These methods allow researchers to study the molecule's properties and potential applications in various scientific fields.

Food Science and Flavor Chemistry:

4-Hydroxy-5-methylfuran-3(2H)-one plays a significant role in food science and flavor chemistry. It contributes to the characteristic aroma of various foods, particularly those undergoing caramelization or Maillard reactions. Studies have shown its presence in coffee, roasted nuts, bread crust, and cooked meat [].

MF is a furanone, a class of organic compounds containing a five-membered ring with oxygen and carbon atoms. It is found naturally in various foods and beverages, including coffee, roasted peanuts, and strawberries. Research suggests MF contributes to the aroma profile of these products.

Molecular Structure Analysis

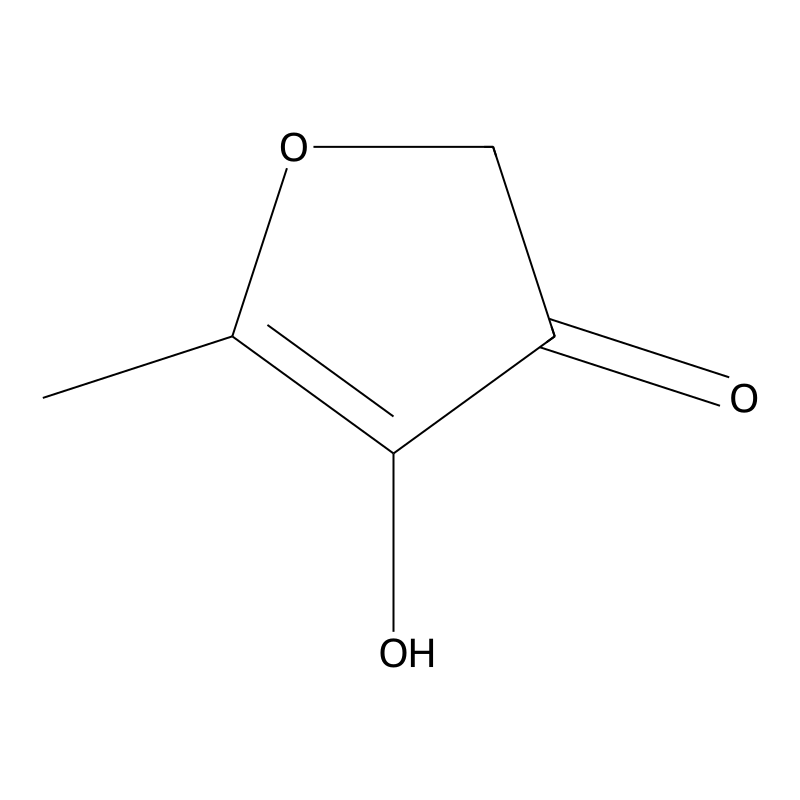

MF possesses a cyclic structure with five members. Four carbon atoms and one oxygen atom form the ring, with a hydroxyl group (OH) attached to the fourth carbon and a methyl group (CH3) attached to the fifth carbon. This structure places the carbonyl group (C=O) adjacent to the hydroxyl group, which is a characteristic feature of furanones [].

Chemical Reactions Analysis

The specific reactions involving MF are still being explored. Research suggests MF can be formed from the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking.

Physical And Chemical Properties Analysis

Limited data exists on the specific physical and chemical properties of MF. However, similar furanones tend to be colorless liquids with boiling points around 200°C [].

- Maillard Reaction: This compound is a product of the Maillard reaction, which occurs between reducing sugars and amino acids during cooking. This reaction is crucial for developing flavors and colors in cooked foods .

- Reactivity with Amino Acids: When reacted with cysteine or hydrogen sulfide under specific conditions (pH 4.5, 140 °C), it forms complex mixtures, indicating its potential role in flavor enhancement and food chemistry .

Research has highlighted various biological activities associated with 4-hydroxy-5-methyl-3-furanone:

- Anti-obesity Effects: In vitro studies suggest that this compound exhibits anti-obesity properties, potentially influencing metabolic pathways related to fat accumulation .

- Flavor Compound: It is also noted for its contribution to the flavor profile of beef and other cooked foods, enhancing sensory characteristics through its formation during cooking processes .

Several methods have been developed for synthesizing 4-hydroxy-5-methyl-3-furanone:

- From Amadori Products: One common synthesis route involves the transformation of Amadori products through thermal processes, which lead to the formation of this compound as a flavor component .

- Chemical Synthesis: Laboratory synthesis can also be achieved through various organic reactions involving furan derivatives and hydroxy compounds, although specific protocols may vary based on desired yield and purity.

The applications of 4-hydroxy-5-methyl-3-furanone are diverse:

- Food Industry: Primarily used as a flavoring agent in food products due to its pleasant aroma and taste characteristics.

- Pharmaceuticals: Its biological activities suggest potential applications in drug development, particularly concerning metabolic disorders like obesity.

Several compounds share structural similarities with 4-hydroxy-5-methyl-3-furanone. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Acetyl-1-pyrroline | Contains a pyrrole ring | Known for its strong popcorn-like aroma |

| 5-Methylfurfural | Furan derivative with aldehyde group | Commonly used as a flavoring agent in foods |

| Hydroxymethylfurfural | Contains additional hydroxymethyl group | Used in food preservation and as a sweetener |

Each of these compounds exhibits unique sensory profiles and reactivity patterns, differentiating them from 4-hydroxy-5-methyl-3-furanone while still sharing common furan characteristics.

The biosynthetic pathways leading to 4-hydroxy-5-methyl-3-furanone formation involve multiple interconnected metabolic routes that originate primarily from carbohydrate metabolism [2] [6]. The compound can be synthesized through both enzymatic and non-enzymatic mechanisms, with the pentose phosphate pathway serving as a major contributor to precursor formation [19] [24].

The primary biosynthetic route begins with glucose-6-phosphate entering the pentose phosphate pathway, where it undergoes oxidative decarboxylation to produce ribulose-5-phosphate [19] [20]. This pentose sugar subsequently serves as a critical intermediate in the spontaneous formation of 4-hydroxy-5-methyl-3-furanone under physiological conditions [24]. Research has demonstrated that up to 1.3% of ribulose-5-phosphate can be converted to the target compound within 15 hours at 35 degrees Celsius and pH 7.5 [24].

An alternative pathway involves the direct conversion of fructose-1,6-diphosphate, a glycolytic intermediate, through enzymatic mechanisms [7]. This route has been particularly well-characterized in plant systems, where specific oxidoreductase enzymes catalyze the transformation of sugar phosphates into furanone derivatives [7] [22]. The chemical formation from fructose-1,6-diphosphate requires the presence of reduced nicotinamide adenine dinucleotides and proceeds through a non-enzymatic hydride transfer mechanism [22].

The Maillard reaction pathway represents another significant route for 4-hydroxy-5-methyl-3-furanone biosynthesis, particularly in food systems and microbial fermentation [6] [26]. This pathway involves the reaction between reducing sugars, primarily ribose, and amino acids such as glycine, leading to the formation of various furanone derivatives [6] [29]. The reaction proceeds through intermediate compounds including 4,5-dihydroxy-2,3-pentanedione, which serves as the immediate precursor to the final furanone product [24].

Enzymatic Mechanisms

The enzymatic formation of 4-hydroxy-5-methyl-3-furanone involves several distinct classes of enzymes that catalyze specific steps in the biosynthetic process [4] [7]. The most extensively studied enzyme is Fragaria x ananassa quinone oxidoreductase, which catalyzes the reduction of 4-hydroxy-5-methyl-2-methylene-3-furanone to produce 4-hydroxy-2,5-dimethyl-3-furanone [4] [7].

Table 1: Enzymatic Mechanisms in 4-Hydroxy-5-methyl-3-furanone Biosynthesis

| Enzyme/Protein | Substrate | Product | Cofactor | Km Value | Organism/Source |

|---|---|---|---|---|---|

| Fragaria x ananassa quinone oxidoreductase | 4-hydroxy-5-methyl-2-methylene-3-furanone | 4-hydroxy-2,5-dimethyl-3-furanone | NADPH/NADH | 2.1 ± 0.1 mM | Fragaria x ananassa |

| Saccharomyces cerevisiae aldehyde reductase | 2-ethylidene-4-hydroxy-5-methyl-3-furanone | 4-hydroxy-2-ethyl-5-methyl-3-furanone | NADPH | Not determined | Saccharomyces cerevisiae |

| S-ribosylhomocysteine lyase | S-ribosylhomocysteine | 4,5-dihydroxy-2,3-pentanedione | None | Not specified | Various bacteria |

| Ribose phosphate isomerase | D-ribose-5-phosphate | D-ribulose-5-phosphate | None | Not specified | Spinach, various plants |

The mechanism of the quinone oxidoreductase involves a monomeric enzyme whose active site is largely determined by the bound nicotinamide adenine dinucleotide phosphate cofactor, which is embedded in a Rossmann-fold structure [4] [11]. Crystallographic analysis has revealed that the 4R-hydride of nicotinamide adenine dinucleotide phosphate is transferred to the unsaturated exocyclic carbon of the substrate, resulting in a cyclic achiral enolate intermediate that subsequently becomes protonated [4] [11].

In yeast systems, the aldehyde reductase encoded by YNL134C catalyzes the formation of ethyl-substituted furanone derivatives through a nicotinamide adenine dinucleotide phosphate-dependent mechanism [5] [26]. This enzyme demonstrates low sequence identity with plant enone oxidoreductases but shares functional similarity in its ability to reduce α,β-unsaturated carbonyl compounds [5]. The reaction proceeds through the reduction of aldehydic intermediates formed via Knoevenagel condensation between acetaldehyde and 4-hydroxy-5-methyl-3-furanone [5] [26].

The S-ribosylhomocysteine lyase enzyme contributes to furanone biosynthesis through the autoinducer-2 pathway, cleaving S-ribosylhomocysteine to yield homocysteine and 4,5-dihydroxy-2,3-pentanedione [1] [31]. This dicarbonyl compound subsequently cyclizes to form various furanone derivatives, including 4-hydroxy-5-methyl-3-furanone [1]. The enzyme operates through a lyase mechanism that does not require external cofactors but depends on metal coordination for catalytic activity [1].

Genetic Regulation of Biosynthesis

The genetic regulation of 4-hydroxy-5-methyl-3-furanone biosynthesis involves complex transcriptional networks that coordinate enzyme expression with developmental and environmental signals [9] [39]. In strawberry, the regulation centers around the Fragaria x ananassa quinone oxidoreductase gene, which exhibits ripening-induced expression patterns that correlate with fruit development [7] [9].

Transcriptional control involves an ethylene response factor and myeloblastosis transcription complex that synergistically activates the quinone oxidoreductase promoter [10]. The ethylene response factor number 9 does not bind directly to the promoter but forms a protein complex with myeloblastosis transcription factor 98, which directly interacts with specific DNA sequences in the regulatory region [10]. This transcriptional complex demonstrates significant synergistic effects, with co-overexpression resulting in much higher activation activity compared to individual factor expression [10].

Epigenetic regulation through DNA methylation plays a crucial role in controlling furanone biosynthesis [9] [39]. The quinone oxidoreductase gene promoter exhibits dynamic methylation patterns during fruit ripening, with DNA methylation levels negatively correlated with gene expression and furanone accumulation [39]. The RNA-directed DNA methylation pathway, mediated by argonaute protein 4, regulates methylation patterns in the promoter region [39]. Specifically, 24-nucleotide small interfering RNAs direct methylation to specific sequences, while demethylase enzymes counteract this silencing effect [39].

Gene expression analysis reveals that quinone oxidoreductase transcripts originate from multiple homologous copies, with one variant contributing approximately 50% of total transcripts during fruit ripening [9]. The differential expression of these gene copies suggests subfunctionalization, where individual copies may respond to distinct regulatory signals or contribute to tissue-specific expression patterns [9]. Laser capture microdissection has demonstrated that quinone oxidoreductase messenger RNA is predominantly localized in parenchyma tissue of strawberry fruit [7].

Auxin regulation represents another important control mechanism, with quinone oxidoreductase expression showing inverse correlation with auxin levels during fruit development [7]. The gradual decline in auxin supply from achenes during late fruit growth stages coincides with increased expression of ripening-related genes, including those involved in furanone biosynthesis [7]. This hormonal control integrates developmental timing with metabolic pathway activation.

Role of Fragaria x ananassa Quinone Reductase Enzyme in Formation

The Fragaria x ananassa quinone reductase enzyme serves as the terminal and rate-limiting step in the biosynthetic pathway leading to 4-hydroxy-2,5-dimethyl-3-furanone formation [7] [8]. This enzyme, initially designated as quinone oxidoreductase but subsequently reclassified as enone oxidoreductase, catalyzes the reduction of the exocyclic double bond in 4-hydroxy-5-methyl-2-methylene-3-furanone [4] [7].

The enzyme demonstrates remarkable substrate specificity, accepting only 9,10-phenanthrene quinone among various quinone substrates tested, with a Km value of 35 μM [7]. However, its natural substrate, 4-hydroxy-5-methyl-2-methylene-3-furanone, represents the actual physiological target for this reduction reaction [7] [8]. The enzyme requires nicotinamide adenine dinucleotide or nicotinamide adenine dinucleotide phosphate as electron donors and operates as a monomeric protein with a calculated molecular mass of 34.3 kD [7].

Structural characterization through X-ray crystallography has revealed six different enzyme states and complexes at resolutions of 1.6 Å or better [4] [11]. The active site architecture is predominantly determined by the bound nicotinamide adenine dinucleotide phosphate cofactor, which adopts a characteristic Rossmann-fold configuration [4]. The enzyme accommodates substrate binding through conformational changes that optimize the positioning of reactive groups for hydride transfer [4].

Table 2: Kinetic Parameters and Structural Features of Fragaria x ananassa Quinone Reductase

| Parameter | Value | Method | Reference Condition |

|---|---|---|---|

| Molecular Weight | 34.3 kD | Calculated from sequence | Monomeric form |

| Km (EDHMF analog) | 2.1 ± 0.1 mM | Spectrophotometric assay | pH 7.0, 25°C |

| Vmax (EDHMF analog) | 56 ± 3.6 nkat/mg | Enzyme kinetics | Saturating substrate |

| Crystal Resolution | ≤1.6 Å | X-ray crystallography | Multiple complexes |

| Cofactor Affinity | High | Structural analysis | NADPH binding |

The catalytic mechanism involves stereospecific hydride transfer from the 4R position of nicotinamide adenine dinucleotide phosphate to the exocyclic carbon-6 of the substrate [4]. This reaction generates a cyclic achiral enolate intermediate that subsequently undergoes protonation to yield the final product [4]. Deuterium labeling experiments have confirmed the stereochemical course of the reaction and identified the specific carbon atoms involved in the reduction process [4].

Enzyme expression is tightly regulated during fruit development, with transcript levels increasing dramatically during the transition from white to red fruit stages [7] [9]. This temporal expression pattern coincides with the accumulation of furanone compounds in ripening strawberries, confirming the enzyme's role as a biosynthetic bottleneck [7]. Heterologous expression in Escherichia coli has demonstrated that the recombinant enzyme retains full catalytic activity and can convert fructose-1,6-diphosphate to the target furanone product [7].

Metabolic Precursors and Intermediates

The biosynthesis of 4-hydroxy-5-methyl-3-furanone involves a complex network of metabolic precursors and intermediates derived from central carbohydrate metabolism [2] [22] [24]. The primary precursors originate from the pentose phosphate pathway, glycolysis, and specialized sugar metabolism pathways that converge to produce the furanone ring system [19] [20].

Table 3: Metabolic Precursors and Intermediates in Furanone Biosynthesis

| Precursor/Intermediate | Metabolic Pathway | Role in Formation | Formation Mechanism | Conversion Efficiency |

|---|---|---|---|---|

| D-fructose-1,6-diphosphate | Glycolysis | Primary substrate for enzymatic formation | Quinone reductase-catalyzed | 1.5 μg from 40 mg substrate |

| D-ribulose-5-phosphate | Pentose phosphate pathway | Spontaneous precursor | Non-enzymatic at 35°C, pH 7.5 | 1.3% conversion in 15h |

| D-ribose-5-phosphate | Pentose phosphate pathway | Precursor to ribulose-5-phosphate | Ribose phosphate isomerase | Not quantified |

| 4,5-dihydroxy-2,3-pentanedione | Spontaneous formation | Direct precursor | Non-enzymatic phosphate elimination | Trapped with derivatization |

| S-ribosylhomocysteine | Methionine cycle | Autoinducer-2 pathway substrate | S-ribosylhomocysteine lyase | Major product in vitro |

Ribulose-5-phosphate represents the most significant non-enzymatic precursor for furanone formation [24]. Under physiological conditions of temperature and pH, this pentose phosphate undergoes spontaneous transformation to yield 4-hydroxy-5-methyl-3-furanone through a mechanism involving phosphate elimination and cyclization [24]. The reaction proceeds through the intermediate formation of 4,5-dihydroxy-2,3-pentanedione, which can be trapped using o-phenylenediamine to form stable quinoxaline derivatives [24].

The pentose phosphate pathway provides the primary source of ribulose-5-phosphate through the oxidative phase, where glucose-6-phosphate undergoes sequential oxidation and decarboxylation [19] [20]. The non-oxidative phase of this pathway generates additional pentose phosphates through transaldolase and transketolase reactions, contributing to the overall pool of furanone precursors [19] [21]. Carbon-13 labeling studies have confirmed that the methyl group at carbon-5 of the final furanone product originates from the terminal carbon of the pentose phosphate [24].

Fructose-1,6-diphosphate serves as the primary substrate for enzymatic furanone formation in plant systems [7] [22]. This glycolytic intermediate undergoes complex transformations involving multiple enzymatic steps before reaching the quinone reductase-catalyzed terminal reaction [7]. The pathway requires the presence of reduced nicotinamide adenine dinucleotides, suggesting a non-enzymatic hydride transfer component in addition to the enzymatic steps [22].

In microbial systems, particularly those involved in food fermentation, ribose and glycine serve as key precursors through the Maillard reaction pathway [6] [26] [29]. The condensation of these compounds generates aminocarbonyl intermediates that subsequently cyclize to form furanone derivatives [6]. Yeast metabolism contributes acetaldehyde as an additional precursor that undergoes Knoevenagel condensation with preformed furanone structures to generate ethyl-substituted variants [26] [29].

The autoinducer-2 biosynthetic pathway contributes to furanone formation through the S-ribosylhomocysteine lyase-catalyzed production of 4,5-dihydroxy-2,3-pentanedione [1] [31]. This enzyme cleaves S-ribosylhomocysteine to generate the dicarbonyl intermediate, which spontaneously cyclizes to form various furanone tautomers [1]. The reaction represents a convergence point between sulfur metabolism and furanone biosynthesis, particularly relevant in bacterial systems [1] [31].

Microbial Contributions to Biosynthesis

Microbial systems contribute significantly to 4-hydroxy-5-methyl-3-furanone biosynthesis through diverse enzymatic pathways and metabolic processes [2] [5] [26]. Yeast species, particularly Zygosaccharomyces rouxii and Saccharomyces cerevisiae, demonstrate robust capabilities for furanone production through both de novo biosynthesis and biotransformation of precursor compounds [2] [5].

Zygosaccharomyces rouxii produces 4-hydroxy-5-methyl-3-furanone through cytosolic enzyme extracts that convert various carbohydrate phosphates into the target compound [2]. The yeast contains active fructose-1,6-diphosphatase, phosphohexose isomerase, glucose-6-phosphate dehydrogenase, and 6-phosphogluconate dehydrogenase activities that collectively process sugar phosphates into furanone precursors [2]. Enzyme assays have confirmed that ribulose-5-phosphate generated by these enzymatic activities undergoes spontaneous chemical transformation to yield the final furanone product [2].

Table 4: Microbial Contributions to Furanone Biosynthesis

| Microorganism | Compound Produced | Production Method | Key Enzymes | Significance |

|---|---|---|---|---|

| Zygosaccharomyces rouxii | 4-hydroxy-5-methyl-3-furanone | Cytosolic extracts + carbohydrate phosphates | Fructose-1,6-diphosphatase, phosphohexose isomerase | Flavor compound production |

| Saccharomyces cerevisiae | 4-hydroxy-2-ethyl-5-methyl-3-furanone | YNL134C enzyme + Maillard products | YNL134C aldehyde reductase | Soy sauce flavor enhancement |

| Escherichia coli | Autoinducer-2 related furanones | LuxS enzyme + S-ribosylhomocysteine | S-ribosylhomocysteine lyase | Quorum sensing regulation |

| Cupriavidus basilensis | Furandicarboxylic acid derivatives | Hydroxymethylfurfural oxidase pathway | Hydroxymethylfurfural oxidase | Biodegradation processes |

Saccharomyces cerevisiae contributes to furanone biosynthesis through the aldehyde reductase encoded by YNL134C, which catalyzes the formation of ethyl-substituted furanone derivatives [5] [26]. This enzyme demonstrates the ability to convert Maillard reaction products in the presence of acetaldehyde and nicotinamide adenine dinucleotide phosphate to yield 4-hydroxy-2-ethyl-5-methyl-3-furanone [5]. Multicopy expression of YNL134C in Saccharomyces cerevisiae results in increased furanone productivity, while gene knockout leads to decreased production, confirming the enzyme's essential role [5].

The mechanism of yeast-mediated furanone formation involves the integration of carbohydrate metabolism with amino acid-derived precursors [26] [29]. Stable isotope labeling studies have demonstrated that the five-membered ring structure and methyl substituent derive from ribose, while the ethyl group originates from glucose metabolites produced by yeast fermentation [29]. The process requires the presence of aminocarbonyl reactants formed through Maillard reactions between ribose and glycine [29].

Bacterial systems contribute to furanone biosynthesis primarily through the autoinducer-2 pathway, where S-ribosylhomocysteine lyase produces 4,5-dihydroxy-2,3-pentanedione [1] [31]. This enzyme is found in approximately half of all bacterial species and represents a conserved mechanism for generating furanone-based signaling molecules [31]. The reaction proceeds through the cleavage of S-ribosylhomocysteine to yield homocysteine and the dicarbonyl intermediate that cyclizes to form multiple furanone tautomers [1] [31].

Gram-negative bacteria, particularly Cupriavidus basilensis, possess specialized enzymatic machinery for furanone metabolism and degradation [33] [36]. These organisms express hydroxymethylfurfural oxidases that can convert various furan derivatives, including 5-hydroxymethylfurfural, into 2,5-furandicarboxylic acid through sequential oxidation reactions [18] [33]. The degradation pathway involves eight genes organized in two distinct clusters that encode enzymes for both furanone formation and catabolism [33] [36].

4-Hydroxy-5-methyl-3-furanone represents a significant aroma compound with widespread natural occurrence across diverse food sources. This furanone derivative contributes distinctive sensory characteristics to numerous natural products, particularly those undergoing fermentation or thermal processing. The compound's distribution patterns reveal complex relationships between biosynthetic pathways, environmental factors, and food processing conditions.

Distribution in Fruits

The presence of 4-Hydroxy-5-methyl-3-furanone in fruits demonstrates considerable variation across species and varieties, with concentration levels influenced by genetic factors, ripening stage, and environmental conditions. Fruit sources represent the primary natural reservoirs of this compound, where it contributes to characteristic aroma profiles and flavor development.

Concentration in Strawberry Varieties

Strawberry fruits serve as one of the most significant natural sources of 4-Hydroxy-5-methyl-3-furanone and its closely related compound 4-hydroxy-2,5-dimethyl-3-furanone. Research investigations have documented substantial variations in furanone concentrations among different strawberry varieties and growing conditions [1] [2].

Spanish strawberry varieties have been found to contain total dimethyl-4-hydroxy-3-furanone concentrations of 26.2 milligrams per kilogram, with a distinctive ratio of free to glycoside forms of 2:13, indicating predominantly bound forms of the compound [2]. In contrast, Italian strawberry varieties demonstrate significantly higher concentrations, reaching 60.2 milligrams per kilogram, with a markedly different ratio of free to glycoside forms of 3:2, suggesting greater availability of the active aroma compound [2].

The key strawberry flavor compound 4-hydroxy-2,5-dimethyl-3-furanone has been documented at concentrations reaching up to 55 milligrams per kilogram of fresh fruit weight, establishing it as one of the most abundant volatile compounds in ripe strawberries [3]. This compound exhibits an extremely low odor threshold of 10 parts per billion, contributing significantly to the characteristic strawberry aroma even at relatively low concentrations [3].

Biosynthetic studies have revealed that strawberry furanone production involves complex enzymatic pathways. The immediate precursor, 4-hydroxy-5-methyl-2-methylene-3-furanone, undergoes enzymatic reduction by Fragaria x ananassa enone oxidoreductase to produce the final aroma-active compound [4] [5]. This enzymatic activity increases substantially during fruit ripening, correlating with enhanced furanone accumulation in mature fruits [5].

Presence in Pineapple and Other Tropical Fruits

Pineapple fruits demonstrate significant varietal differences in 4-Hydroxy-5-methyl-3-furanone content, with concentration levels varying considerably between cultivars. The Tainong Number 4 variety exhibits relatively high concentrations of 2,5-dimethyl-4-hydroxy-3-furanone at 76.47 micrograms per kilogram, while the Tainong Number 6 variety shows levels below detection limits [6].

Comprehensive analysis of pineapple fruit components reveals that the compound occurs primarily in the pulp tissue, where concentrations of 2,5-dimethyl-4-hydroxy-3-furanone reach 3.19 micrograms per kilogram, while core tissue typically shows undetectable levels [7]. This distribution pattern suggests tissue-specific biosynthetic activity or differential accumulation mechanisms within the fruit structure.

The contribution of furanone compounds to pineapple aroma has been quantified using odor activity values. In varieties where 2,5-dimethyl-4-hydroxy-3-furanone is present, it demonstrates an odor activity value of 2549, indicating substantial sensory impact despite relatively low absolute concentrations [6]. This high odor activity value results from the compound's extremely low odor threshold of 0.03 micrograms per kilogram, making it one of the most potent aroma contributors in pineapple varieties that contain detectable levels [6].

Additional tropical fruits also contain measurable levels of 4-Hydroxy-5-methyl-3-furanone derivatives. Guava fruits have been documented to contain various furanone compounds, contributing to their characteristic tropical aroma profile [8]. The presence of these compounds in diverse tropical fruits suggests common biosynthetic pathways or environmental factors that promote furanone formation in warm-climate fruit species.

Tomato and Other Vegetable Sources

Tomato fruits represent another significant natural source of 4-Hydroxy-5-methyl-3-furanone, with concentration levels varying substantially based on cultivation methods and ripening conditions. Home-grown tomatoes from summer crops exhibit the highest concentrations of the compound, while ethylene-ripened field-grown varieties typically found in commercial markets show the lowest levels [9].

The variation in tomato furanone content correlates with growing conditions and post-harvest handling practices. Field-grown tomatoes subjected to controlled ripening processes show reduced furanone concentrations compared to vine-ripened fruits, suggesting that natural ripening processes enhance compound formation [9]. This difference has implications for flavor quality in commercial tomato production systems.

Research has identified 4-hydroxy-5-methyl-2-methylene-3-furanone as a natural constituent of tomato fruit, serving as a precursor to the final aroma-active compound [9]. The presence of this precursor indicates active biosynthetic pathways similar to those identified in strawberry fruits, suggesting conserved enzymatic mechanisms across different fruit species.

Other vegetable sources also contain detectable levels of furanone compounds. Garden tomato varieties and cherry tomato cultivars both demonstrate measurable concentrations, with variations observed between different cultivars and growing conditions [10]. These findings indicate that furanone production in vegetable crops follows similar patterns to those observed in fruit species, with genetic and environmental factors influencing final concentration levels.

Occurrence in Fermented Products

Fermented food products represent a major category of natural sources for 4-Hydroxy-5-methyl-3-furanone, where microbial activity contributes significantly to compound formation. The fermentation process creates conditions that promote furanone biosynthesis through both enzymatic and non-enzymatic pathways.

Soy Sauce and Miso

Soy sauce production represents one of the most significant commercial sources of 4-Hydroxy-5-methyl-3-furanone and its related compounds. Fermented soy sauce contains measurable concentrations ranging from 0.074 to 1.176 micrograms per liter for the dimethyl derivative, while the ethyl-methyl tautomeric form ranges from 0.415 to 9.776 micrograms per liter [11].

The formation of furanone compounds in soy sauce results from complex interactions between yeast metabolism and chemical reactions. Zygosaccharomyces rouxii, the dominant yeast species in soy sauce fermentation, produces furanone compounds through carbohydrate metabolism pathways [12]. Studies have demonstrated that acetaldehyde accumulation contributes significantly to furanone production, with deletion mutants showing enhanced production capabilities [12].

Miso production follows similar patterns, with furanone compounds contributing to the characteristic caramel-like aroma associated with these fermented soybean products [13]. The concentration levels in miso vary depending on fermentation conditions, raw material quality, and processing parameters. Extended fermentation periods generally result in higher furanone concentrations, correlating with enhanced flavor development [14].

The role of specific microorganisms in furanone production has been extensively studied. Halophilic yeasts demonstrate particular efficiency in converting carbohydrate precursors to furanone compounds, with genetic studies identifying key enzymes involved in the biosynthetic pathway [12]. The alcohol dehydrogenase gene deletion mutant shows maximum production capacity, indicating the importance of metabolic regulation in furanone formation.

Coffee and Roasted Products

Coffee processing represents another major source of 4-Hydroxy-5-methyl-3-furanone formation, where thermal processing conditions promote compound development through Maillard reaction pathways. The roasting process generates substantial quantities of furanone compounds, contributing to the characteristic coffee aroma profile.

Research on coffee roasting has demonstrated that 4-hydroxy-2,5-dimethyl-3-furanone maintains consistent intensity across all roasting levels, from very light to extremely dark roasts [15]. This stability suggests that furanone formation occurs early in the roasting process and remains relatively constant despite continued thermal treatment. The compound contributes pleasant caramel-like aroma notes that are highly valued in coffee products [15].

The formation mechanism in coffee involves complex thermal reactions between amino acids and reducing sugars. Cysteine interactions with pentose sugars and norfuraneol contribute to furanone generation through multiple pathways [16]. These reactions occur optimally at temperatures and pH conditions typical of coffee roasting processes.

Other roasted products also contain significant levels of furanone compounds. Roasted nuts, bread crust, and cooked meat products all demonstrate measurable concentrations resulting from thermal processing conditions . The presence of these compounds in diverse roasted products indicates common formation mechanisms operating across different food matrices.

Formation in Heat-Processed Foods

Heat processing represents a fundamental mechanism for 4-Hydroxy-5-methyl-3-furanone formation in food systems, where thermal conditions promote both enzymatic and non-enzymatic pathways. The Maillard reaction serves as the primary mechanism for compound formation during thermal processing, involving complex interactions between reducing sugars and amino acids.

Thermal processing conditions significantly influence furanone formation rates and final concentrations. Microwave-assisted thermal processing demonstrates potential for enhanced furanone production, with studies documenting the formation of specific chemical markers during heat treatment [18]. The non-uniform heating characteristics of microwave processing create localized conditions that may promote selective furanone formation.

The formation of furanone compounds through thermal processing involves multiple reaction pathways. Direct formation occurs through sugar degradation at elevated temperatures, while indirect formation results from amino acid interactions with sugar degradation products [13]. The relative importance of these pathways depends on processing conditions, particularly temperature, time, and pH levels.

Heat-processed foods demonstrate wide variations in furanone content based on processing parameters. Baked goods, roasted meats, and thermally processed beverages all contain measurable levels of furanone compounds, with concentrations reflecting the intensity and duration of thermal treatment [19]. These foods represent significant dietary sources of furanone compounds for human consumption.

Environmental Factors Affecting Natural Concentrations

Environmental conditions exert substantial influence on natural furanone concentrations in food sources, affecting both biosynthetic pathways and compound stability. Temperature, humidity, light exposure, and storage conditions all contribute to variations in final furanone levels in natural products.

Ripening stage represents a critical factor influencing furanone concentrations in fruits. Strawberry fruits demonstrate substantial increases in furanone content during ripening, with concentrations rising from 0.65 micrograms per gram at intermediate ripeness to 3.46 micrograms per gram at full ripeness [5]. This increase correlates with enhanced enzymatic activity and gene expression levels during fruit maturation.

Storage conditions significantly affect furanone stability and concentration maintenance. The compound shows sensitivity to light exposure, with ultraviolet light accelerating degradation through radical-mediated oxidation pathways . Temperature control during storage proves essential for maintaining compound integrity, with refrigerated conditions providing optimal stability [21].

pH conditions influence both furanone formation and stability. The compound demonstrates maximum stability at pH levels between 4 and 5, with rapid degradation occurring under strongly acidic or alkaline conditions [9]. This pH sensitivity has implications for food processing and storage applications where furanone preservation is desired.

Genetic factors also contribute to natural variation in furanone concentrations. Different varieties of the same fruit species show substantial differences in furanone content, indicating genetic control over biosynthetic pathway activity [6]. These genetic variations provide opportunities for breeding programs focused on enhanced flavor development in commercial fruit varieties.

Physical Description

Colourless to white solid; Fruity caramel or burnt pineapple aroma

XLogP3

Melting Point

126.6-127.5°C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 11 of 1376 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1365 of 1376 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index